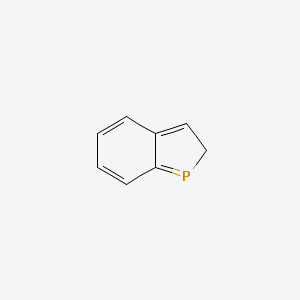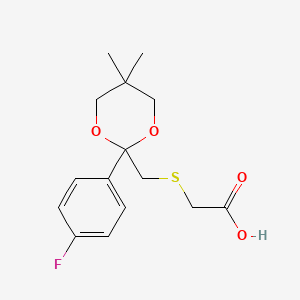
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dioxane ring, and a thioacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the condensation of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Thioacetic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
科学研究应用
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-(((2-(4-Chlorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Methylphenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
属性
分子式 |
C15H19FO4S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-[[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C15H19FO4S/c1-14(2)8-19-15(20-9-14,10-21-7-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18) |
InChI 键 |
MHECDEUVSVYLTD-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(CSCC(=O)O)C2=CC=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


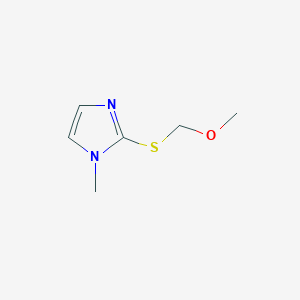
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
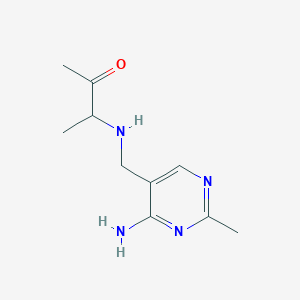
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)

![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
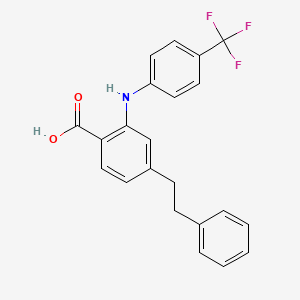
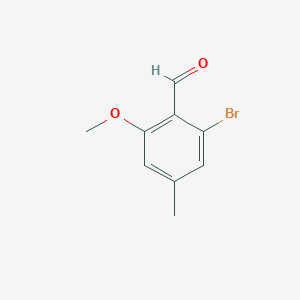
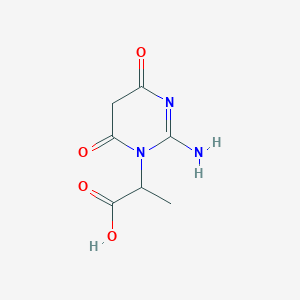
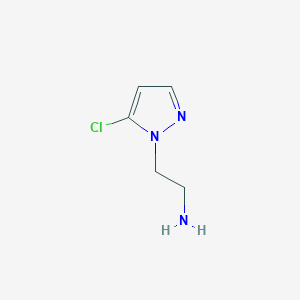
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
